An In-depth Technical Guide to Quinoline-8-carboxamide: Structure, Properties, and Applications
An In-depth Technical Guide to Quinoline-8-carboxamide: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of Quinoline-8-carboxamide, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, structural attributes, reliable synthetic methodologies, and its established and potential applications, particularly within the realm of drug development. The narrative is structured to provide not just data, but also expert insights into the causality behind its chemical behavior and the rationale for specific experimental protocols.
Introduction to the Quinoline-8-carboxamide Scaffold
Quinoline-8-carboxamide belongs to the quinoline family, a class of nitrogen-containing heterocyclic compounds composed of a benzene ring fused to a pyridine ring.[1][2] This core structure is a highly privileged scaffold in pharmacology, appearing in numerous natural products (like quinine) and synthetic drugs.[1][3] The addition of a carboxamide group (-CONH₂) at the 8-position introduces specific steric and electronic features that profoundly influence the molecule's biological activity and coordination chemistry. The amide moiety provides hydrogen bond donor and acceptor sites, which are critical for molecular recognition and binding to biological targets such as enzymes and receptors. This guide will explore the unique characteristics imparted by this functional group and its placement on the quinoline framework.
Molecular Structure and Physicochemical Properties
The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. Quinoline-8-carboxamide (C₁₀H₈N₂O) is a planar, aromatic system.[4] This planarity facilitates π-π stacking interactions in the solid state and in binding pockets of macromolecules.[4][5] The peri-positioning of the C8-carboxamide and the N1-nitrogen atom allows for the formation of intramolecular hydrogen bonds, which can influence the molecule's conformation and reactivity.
Data Summary Table
For ease of reference, the key computed and experimental properties of Quinoline-8-carboxamide are summarized below.
| Property | Value | Source |
| IUPAC Name | quinoline-8-carboxamide | [6] |
| CAS Number | 55706-61-1 | [6] |
| Molecular Formula | C₁₀H₈N₂O | [6] |
| Molar Mass | 172.18 g/mol | [6] |
| Canonical SMILES | C1=CC2=C(C(=C1)C(=O)N)N=CC=C2 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| XLogP3 | 0.7 | [6] |
Spectroscopic Characterization: A Predictive Analysis
Full characterization is essential for confirming the identity and purity of a synthesized compound. Below is an expert analysis of the expected spectroscopic data for Quinoline-8-carboxamide, providing a benchmark for researchers.
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¹H NMR Spectroscopy : The seven aromatic protons on the quinoline ring are expected to appear in the deshielded region of the spectrum, typically between 7.5 and 9.0 ppm. The proton at C2, being adjacent to the heterocyclic nitrogen, is often the most downfield. The protons on the benzene portion of the ring system will exhibit complex splitting patterns due to spin-spin coupling. The two protons of the primary amide (-NH₂) are expected to appear as a broad singlet, typically in the range of 7.0-8.5 ppm, although their chemical shift is highly dependent on solvent and concentration.
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¹³C NMR Spectroscopy : The spectrum will show ten distinct carbon signals. The carbonyl carbon of the amide group will be the most deshielded, appearing around 165-170 ppm. The nine aromatic carbons will resonate in the 120-150 ppm range.
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the carboxamide functional group. Key expected absorptions include:
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Two distinct N-H stretching bands for the primary amide in the 3100-3400 cm⁻¹ region.
-
A strong C=O stretching absorption (Amide I band) around 1650-1680 cm⁻¹.[7]
-
An N-H bending absorption (Amide II band) near 1600-1640 cm⁻¹.[7]
-
C=C and C=N stretching vibrations from the aromatic quinoline core in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry : Under electron ionization (EI), the molecular ion peak [M]⁺ is expected at m/z = 172, corresponding to the molecular weight.[6] Common fragmentation patterns would involve the loss of the amide group or parts thereof. Published GC-MS data shows significant fragments at m/z 154, 129, and 78.[6]
Synthesis and Purification Protocol
The most direct and reliable method for synthesizing Quinoline-8-carboxamide is through the amidation of its corresponding carboxylic acid precursor, Quinoline-8-carboxylic acid. This process typically involves two key stages: activation of the carboxylic acid followed by nucleophilic attack by an ammonia source.
General Synthetic Workflow
Caption: General two-step synthesis of Quinoline-8-carboxamide.
Detailed Experimental Protocol: Amidation of Quinoline-8-carboxylic acid
This protocol is a self-validating system. Successful synthesis of the intermediate acyl chloride is crucial, and the final product's identity should be confirmed via the spectroscopic methods outlined in Section 3.
-
Activation of Carboxylic Acid:
-
To a round-bottom flask charged with Quinoline-8-carboxylic acid (1.0 eq), add an excess of thionyl chloride (SOCl₂, ~5.0 eq) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Causality: Thionyl chloride is a classic and effective reagent for converting a carboxylic acid into a highly reactive acyl chloride intermediate. The excess is used to drive the reaction to completion and can be easily removed by evaporation.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Causality: DMF catalyzes the reaction via the formation of the Vilsmeier reagent, which is the active electrophile.
-
Heat the mixture to reflux (approx. 79 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting solid is the crude Quinoline-8-carbonyl chloride.
-
-
Amidation Reaction:
-
Dissolve the crude acyl chloride in a suitable anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonium hydroxide (NH₄OH, ~10 eq) dropwise with vigorous stirring.
-
Causality: The reaction is highly exothermic; cooling prevents side reactions. An excess of the ammonia source ensures complete conversion of the acyl chloride and neutralizes the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
If a precipitate (the product) forms, it can be collected by vacuum filtration.
-
If the product remains in the organic layer, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure Quinoline-8-carboxamide.
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Applications in Drug Discovery and Beyond
The Quinoline-8-carboxamide scaffold is a cornerstone in the development of new therapeutic agents, primarily due to the versatile binding interactions of the quinoline ring and the amide linker.
Anticancer Activity
Quinoline-8-carboxamide has been specifically investigated as a potential treatment for colon cancer.[8] Studies have demonstrated its cytotoxic effects on human colon carcinoma cells in vitro.[8] A proposed mechanism for this activity is the inhibition of adenosine diphosphate ribose (ADP-ribose) synthesis, which may trigger apoptosis (programmed cell death) in cancer cells.[8]
More broadly, the quinoline and quinoline-carboxamide frameworks are integral to many anticancer agents that function as kinase inhibitors.[9] For example, derivatives are designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[10]
Caption: VEGFR-2 signaling and inhibition by quinoline derivatives.
Other Therapeutic Areas
-
Antimalarial Agents: The related quinoline-4-carboxamide scaffold has yielded compounds with potent, multistage antimalarial activity, acting through a novel mechanism involving the inhibition of translation elongation factor 2 (PfEF2).[11]
-
P2X7 Receptor Antagonists: Quinoline carboxamide derivatives have been synthesized and evaluated as antagonists for the P2X7 receptor, a target implicated in inflammation and cancer.[12]
-
Carbonic Anhydrase Inhibitors: The quinoline scaffold has been explored for its ability to inhibit various isoforms of carbonic anhydrase, an enzyme family involved in numerous physiological processes.[2]
Coordination Chemistry
The nitrogen atoms of the quinoline ring and the amide group make Quinoline-8-carboxamide an effective chelating ligand for various metal ions. This property is leveraged in the synthesis of novel coordination complexes with potential applications in catalysis and materials science.[13]
Conclusion
Quinoline-8-carboxamide is a molecule of substantial scientific interest, built upon a pharmacologically validated quinoline core. Its defined structure, predictable spectroscopic signature, and accessible synthetic routes make it an attractive platform for further investigation. The proven cytotoxicity against cancer cell lines and the broader success of related carboxamides in targeting critical disease pathways underscore its potential in drug discovery. Future research will likely focus on synthesizing novel derivatives to optimize potency and selectivity for specific biological targets, further cementing the role of this versatile scaffold in medicinal chemistry.
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Al-Masoudi, N. A., et al. (2019). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Retrieved from [Link]
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